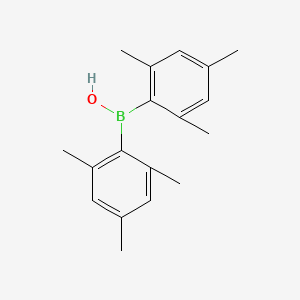

Dimesitylborinic acid

Description

BenchChem offers high-quality Dimesitylborinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimesitylborinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2,4,6-trimethylphenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYVTANMHIUXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408354 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20631-84-9 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimesitylborinic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of Dimesitylborinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylborinic acid, a sterically hindered diarylborinic acid, is a valuable reagent and building block in organic synthesis and medicinal chemistry. Its robust nature and unique reactivity make it an important tool for researchers. This technical guide provides a comprehensive, in-depth protocol for the synthesis of dimesitylborinic acid. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and critical safety considerations. This document is designed to be a self-validating system, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Dimesitylborinic Acid

Borinic acids (R₂BOH) and their derivatives are a subclass of organoboron compounds with growing importance in cross-coupling reactions, catalysis, and as structural motifs in medicinal chemistry. Dimesitylborinic acid, with its two bulky mesityl (2,4,6-trimethylphenyl) groups, exhibits remarkable stability and unique reactivity due to steric hindrance around the boron center. This steric shielding prevents unwanted side reactions, such as the formation of trimeric boroxines, which can be a challenge with less hindered boronic acids[1].

The synthesis of diarylborinic acids, particularly those with bulky substituents, is most effectively achieved through the reaction of organometallic reagents with boron trihalides or their etherates.[2][3] This guide will focus on a reliable and well-established method: the Grignard reaction between mesitylmagnesium bromide and boron trifluoride dimethyl etherate, followed by hydrolysis.

Reaction Mechanism and Stoichiometry

The synthesis of dimesitylborinic acid proceeds in two main stages: the formation of the dimesitylboron fluoride intermediate via a Grignard reaction, and its subsequent hydrolysis to the desired borinic acid.

Stage 1: Grignard Reaction

The core of this synthesis is the reaction of a Grignard reagent, mesitylmagnesium bromide (MesMgBr), with boron trifluoride dimethyl etherate (BF₃·OMe₂). The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the BF₃·OMe₂ complex. Two equivalents of the Grignard reagent are required to displace two of the fluoride atoms on the boron, forming a dimesitylboron fluoride (Mes₂BF) intermediate. The use of boron trihalides is particularly advantageous for the synthesis of diarylborinic acids bearing hindered ortho-substituents.[2]

Reaction Scheme: 2 MesMgBr + BF₃·OMe₂ → Mes₂BF + 2 MgBrF + Me₂O

Stage 2: Hydrolysis

The dimesitylboron fluoride intermediate is then hydrolyzed to yield dimesitylborinic acid. This is typically achieved by carefully quenching the reaction mixture with water or an acidic solution.[2][3]

Reaction Scheme: Mes₂BF + H₂O → Mes₂BOH + HF

The overall reaction demonstrates a well-controlled method for the formation of a C-B bond, a cornerstone of organoboron chemistry.

Visualizing the Synthetic Workflow

To provide a clear overview of the entire process, from starting materials to the final product, the following workflow diagram has been generated.

Caption: Experimental workflow for the synthesis of dimesitylborinic acid.

Detailed Experimental Protocol

This protocol is designed for the synthesis of dimesitylborinic acid on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Bromomesitylene | 199.07 | 10.0 g | 50.2 | --- |

| Magnesium Turnings | 24.31 | 1.34 g | 55.2 | --- |

| Iodine | 253.81 | 1 crystal | --- | For Grignard initiation |

| Anhydrous Tetrahydrofuran (THF) | --- | 150 mL | --- | --- |

| Boron Trifluoride Dimethyl Etherate | 141.93 | 3.56 g (3.1 mL) | 25.1 | --- |

| Sulfuric Acid (10% aq. solution) | --- | ~50 mL | --- | For hydrolysis |

| Diethyl Ether | --- | ~100 mL | --- | For extraction |

| Anhydrous Sodium Sulfate | --- | --- | --- | For drying |

| Hexane | --- | --- | --- | For recrystallization |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

Part 1: Preparation of Mesitylmagnesium Bromide

-

Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.

-

Grignard Formation: Allow the flask to cool to room temperature. Add 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of 2-bromomesitylene in 50 mL of anhydrous THF.

-

Addition: Add a small portion of the 2-bromomesitylene solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

-

Completion: Once the reaction has started, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[4]

Part 2: Synthesis of Dimesitylborinic Acid

-

Boron Reagent Preparation: In a separate flask, prepare a solution of boron trifluoride dimethyl etherate in 30 mL of anhydrous THF. Cool this solution to -10 °C using a dry ice/acetone bath.[4]

-

Grignard Addition: Slowly add the freshly prepared mesitylmagnesium bromide solution to the cooled BF₃·OMe₂ solution via a cannula or dropping funnel. Maintain the temperature below 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[4]

-

Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add 50 mL of a 10% aqueous sulfuric acid solution to quench the reaction and hydrolyze the intermediate. Stir vigorously for 30 minutes.[4]

-

Work-up: Transfer the mixture to a separatory funnel. The mixture will separate into an organic and an aqueous layer. Separate the layers.

-

Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Drying and Evaporation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.[5]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

An expected yield for this synthesis is in the range of 50-60%.[2][3]

Characterization of Dimesitylborinic Acid

The identity and purity of the synthesized dimesitylborinic acid should be confirmed by spectroscopic methods.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the mesityl groups: two singlets for the aromatic protons and a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR will show the expected signals for the aromatic and methyl carbons of the mesityl groups.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[6] Dimesitylborinic acid, being a tricoordinate boronic acid derivative, is expected to show a broad signal in the ¹¹B NMR spectrum.

Safety and Handling

Working with organometallic and organoboron compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Inert Atmosphere: Grignard reagents are highly reactive with air and moisture. All reactions must be carried out under an inert atmosphere.

-

Solvent Safety: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Boron Compounds: Boron compounds can be irritating to the respiratory tract, skin, and eyes.[8][9] Avoid inhalation of dust and direct contact.

-

Quenching: The hydrolysis step is exothermic. Perform the addition of the aqueous acid slowly and with cooling.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of dimesitylborinic acid. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can reliably synthesize this valuable compound for their applications in organic synthesis and drug development. The provided workflow, detailed steps, and characterization guidance aim to ensure a reproducible and successful outcome.

References

-

Baudoin, O. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules2023 , 28(6), 2660. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Silva, M.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2021 , 26(18), 5635. [Link]

-

Baudoin, O. Recent Advances in the Synthesis of Borinic Acid Derivatives. National Center for Biotechnology Information2023 . [Link]

-

Reddit. Purification of boronic acids?. Reddit2017 . [Link]

-

Karns, K.; et al. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. National Center for Biotechnology Information2025 . [Link]

- Devan, N.; et al. Synthesis of aryl boronic acids.

-

KingProlly. What precautions are needed when handling boron III oxide?. KingProlly2025 . [Link]

-

TheChemistryShack. How to Purify Boric Acid (by Recrystallization). YouTube2015 . [Link]

-

Wikipedia. Boronic acid. [Link]

-

Cain, J. A.; et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education2022 , 99(12), 4055-4061. [Link]

-

KingProlly. What safety precautions are needed when handling boron trioxide?. KingProlly2025 . [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. leapchem.com [leapchem.com]

- 8. king-boron.com [king-boron.com]

- 9. king-boron.com [king-boron.com]

An In-Depth Technical Guide to Dimesitylborinic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Standing of Dimesitylborinic Acid in Organoboron Chemistry

Dimesitylborinic acid, systematically known as bis(2,4,6-trimethylphenyl)borinic acid, represents a fascinating nexus of steric hindrance and Lewis acidity within the broader family of organoboron compounds. Unlike its less encumbered diarylborinic acid cousins, the two bulky mesityl groups flanking the boron center impart a unique set of properties that render it a highly selective and stable tool in modern organic synthesis. This guide aims to provide a comprehensive technical overview of dimesitylborinic acid, from its historical synthesis to its contemporary applications, with a particular focus on the mechanistic rationale that underpins its utility for professionals in research and drug development.

Discovery and Foundational Synthesis: A Tale of Steric Encumbrance

The story of dimesitylborinic acid is intrinsically linked to the exploration of sterically demanding organoboron compounds. While the fundamental chemistry of boronic acids has been known since the 19th century, the synthesis and characterization of highly hindered diarylborinic acids came much later.

The first definitive structural characterization of dimesitylborinic acid was reported in 1987 by Weese, Bartlett, Murray, Olmstead, and Power.[1] Their work not only elucidated the solid-state structure of this compound but also referenced its synthesis, which is achieved through a classic organometallic approach: the Grignard reaction.

The choice of the Grignard reaction is a direct consequence of the steric bulk of the mesityl group. The formation of the Grignard reagent, mesitylmagnesium bromide, from 2,4,6-trimethylbromobenzene is a standard procedure. The subsequent reaction with a boron electrophile, typically a trialkyl borate or boron trifluoride etherate, allows for the introduction of the two mesityl groups onto the boron center. The steric hindrance of the mesityl groups plays a crucial role in controlling the stoichiometry of the reaction, favoring the formation of the diarylborinic acid over the triarylborane.

Causality in Synthesis: Why the Grignard Approach Prevails

The selection of the Grignard-based synthesis is a prime example of rational experimental design. The bulky methyl groups at the ortho positions of the phenyl ring in the mesityl group prevent over-alkylation of the boron center. After the addition of the first mesityl group to the boron electrophile, the steric congestion around the boron atom is significantly increased. This makes the approach of a second, equally bulky mesityl Grignard reagent more challenging, and the addition of a third mesityl group is highly disfavored. This inherent steric control is a key advantage of this synthetic route for producing diarylborinic acids with bulky substituents.

Molecular Structure and Characterization: A Study in Solid-State Behavior

Dimesitylborinic acid presents as a white, crystalline solid with a melting point in the range of 144-146 °C.[2] Its molecular formula is C₁₈H₂₃BO, with a corresponding molecular weight of 266.19 g/mol .[2]

The solid-state structure of dimesitylborinic acid has been a subject of interest, with at least two polymorphs having been identified. The initial structure reported by Weese et al. in 1987 revealed a tetrameric arrangement in the crystal lattice, held together by hydrogen bonds between the hydroxyl groups of the borinic acid moieties.[1] A subsequent study in 2008 by Kuhlmann, Baumgartner, and Parvez described a new polymorph that forms centrosymmetric dimers through weak O-H···π(arene) interactions, rather than the more conventional O-H···O hydrogen bonds.[1] This variability in solid-state packing highlights the subtle interplay of intermolecular forces in the crystalline state of this sterically hindered molecule.

Spectroscopic Signature

| Technique | Expected Observations |

| ¹H NMR | Resonances for the aromatic protons of the mesityl groups (typically in the range of 6.8-7.0 ppm), distinct signals for the ortho- and para-methyl protons of the mesityl groups (in the range of 2.1-2.5 ppm), and a broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the mesityl rings, including the ipso-carbon attached to boron (which may be broad due to quadrupolar relaxation of the boron nucleus), and signals for the methyl carbons. |

| ¹¹B NMR | A characteristic broad signal in the region typical for tricoordinate borinic acids (around 30-50 ppm), with the exact chemical shift being sensitive to the electronic environment of the boron atom.[3][4] |

| IR Spectroscopy | A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic C-H stretching bands for the aromatic and methyl groups just below and above 3000 cm⁻¹, and B-O stretching vibrations typically observed in the 1300-1400 cm⁻¹ region.[5] |

Experimental Protocol: A Validated Synthesis of Dimesitylborinic Acid

The following protocol is a representative procedure for the synthesis of dimesitylborinic acid based on the established Grignard methodology.[6][7] This protocol is designed to be a self-validating system, with clear steps and rationales for each manipulation.

Workflow for the Synthesis of Dimesitylborinic Acid

Caption: Catalytic cycle of a diarylborinic acid in site-selective functionalization.

Conclusion and Future Outlook

Dimesitylborinic acid, born from the need to control reactivity through steric design, has evolved from a structural curiosity to a valuable tool in selective organic synthesis. Its robust synthesis and unique catalytic properties, driven by the bulky mesityl groups, offer elegant solutions to long-standing challenges in the functionalization of complex molecules. For researchers and professionals in drug development, understanding the principles behind the synthesis and application of dimesitylborinic acid opens doors to more efficient and innovative synthetic strategies. As the demand for highly selective and sustainable chemical methodologies continues to grow, the role of sterically engineered organoboron catalysts like dimesitylborinic acid is set to expand, paving the way for the discovery and development of the next generation of therapeutic agents.

References

- Weese, K. J., Bartlett, R. A., Murray, B. D., Olmstead, M. M., & Power, P. P. (1987). Synthesis and structural characterization of the dimeric arylboronic acids (ArB(OH)₂)₂ (Ar = C₆H₅, 2,4,6-Me₃C₆H₂) and the related dimesitylborinic acid, (2,4,6-Me₃C₆H₂)₂BOH. Inorganic Chemistry, 26(15), 2409–2413.

- Dimakos, V., & Taylor, M. S. (2019). Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives. Journal of the American Chemical Society, 141(13), 5149-5153.

- Kuhlmann, M., Baumgartner, T., & Parvez, M. (2008). A new polymorph of dimesitylborinic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1185.

- Rychnovsky, S. D., & Marumoto, S. (2021). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. Organic Letters, 23(18), 7049–7054.

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

- Gerbino, D. C., Mandolesi, S. D., & Podestá, J. C. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 885-891.

-

Supporting Information for An In-Depth Study of Carboxyborane Stability and Its CO-Releasing Properties. (n.d.). Retrieved from [Link]

- Touaibia, M., & Hall, D. G. (2023).

- Xun, S.-S., Wang, H., Yu, C.-B., Lu, S.-M., & Zhou, Y.-G. (2024). Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Organic Letters.

- Dimakos, V., Su, H. Y., Garrett, G. E., & Taylor, M. S. (2019). Site-Selective and Stereoselective C-H Alkylations of Carbohydrates via Combined Diarylborinic Acid and Photoredox Catalysis. Journal of the American Chemical Society, 141(13), 5149-5153.

- Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.

- Marumoto, S., & Rychnovsky, S. D. (2021). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. Organic Letters, 23(18), 7049-7054.

- Valenzuela, S. A., & Wiskur, S. L. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

- Perera, D., & Roy, I. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5099.

- Silva, F., & et al. (2020).

- Brown, H. C., & Cole, T. E. (1985). Organoboranes. 30. A simple, convenient procedure for the synthesis of borinic esters from organolithium reagents and selected boronic esters or borane-amine complexes. Organometallics, 4(5), 816–821.

- Rybak, C. J., Fan, C., Sharma, P., & Uyeda, C. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society, 146(43), 29720–29727.

- Graham, B., & Raines, R. T. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 87(22), 14937–14951.

- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025).

-

Dimesitylborinic acid. (n.d.). PubChem. Retrieved from [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

- Ito, T., & et al. (2017). Synthesis and Structural Characterization of Diazulenylborinic Acid. The Journal of Organic Chemistry, 82(17), 9094–9101.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Boric acid. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496.

- Synthesis of substituted diarylborinic acids and derivatives. (a). (n.d.).

-

Infrared Spectroscopy Index. (2026). Doc Brown's Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.

- Li, Z., & et al. (2022). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Journal of the American Chemical Society, 144(30), 13686–13695.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(15), 4935.

- IR Spectrum Assignments for Organic Compounds. (n.d.). Scribd.

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Application of Mesitylboronic Acid and Its Esters in Coupling Reactions. (2025).

- Factors affecting the affinity of boronic acid derivatives to linear polyols: The substituents of boronic acid derivatives and relative position of dihydroxyl group in polyols. (n.d.).

Sources

- 1. A new polymorph of dimesitylborinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to N-Boc-L-prolinol (CAS 69610-40-8): Properties, Synthesis, and Applications in Drug Development

This guide provides an in-depth technical overview of N-Boc-L-prolinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, synthesis methodologies, and its versatile applications, with a focus on the causal reasoning behind its use in complex molecular design.

Introduction: The Strategic Importance of N-Boc-L-prolinol

N-Boc-L-prolinol, with the CAS number 69610-40-8, is an amino alcohol derivative distinguished by a pyrrolidine ring, a primary hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This unique structural arrangement makes it a highly valuable chiral synthon. The Boc group enhances its stability and solubility in organic solvents while allowing for selective reactions, making it an essential component in the asymmetric synthesis of complex, biologically active molecules.[1][2] Its utility spans from the creation of peptide-based therapeutics to the development of chiral ligands and catalysts for enantioselective reactions.[2]

Physicochemical and Structural Properties

N-Boc-L-prolinol typically appears as a white crystalline powder.[1] Its key properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source |

| CAS Number | 69610-40-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3][4] |

| Molecular Weight | 201.26 g/mol | [1][3][4] |

| Melting Point | 62-64 °C | [1][3] |

| Appearance | White crystalline powder/solid | [1][3] |

| Solubility | Soluble in chloroform, methanol. Limited solubility in water. | [1] |

| Optical Rotation | [α]21/D −48°, c = 1.3 in chloroform | [3] |

| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | [4] |

The presence of the bulky tert-butoxycarbonyl (Boc) group is central to the utility of N-Boc-L-prolinol. It serves to deactivate the nucleophilicity of the proline nitrogen, thereby enabling chemists to perform selective modifications at the hydroxyl group without unintended side reactions. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, offering a controlled deprotection strategy at the desired stage of a synthetic pathway.

Synthesis and Preparation: A Validated Protocol

The synthesis of N-Boc-L-prolinol is typically achieved through the protection of the amine group of L-prolinol. This process enhances the compound's stability and facilitates its application in diverse synthetic contexts.[1] A common and reliable method involves the reaction of L-prolinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-L-prolinol

-

Reaction Setup: In a round-bottom flask, dissolve L-prolinol in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Base Addition: Add a base, for example, triethylamine (Et₃N), to the solution to act as a proton scavenger.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove any water-soluble byproducts.

-

Purification: Purify the crude product through recrystallization or column chromatography to obtain high-purity N-Boc-L-prolinol.

This protocol provides a self-validating system, as the purity of the final product can be readily assessed through standard analytical techniques like NMR spectroscopy and melting point determination.

Applications in Drug Discovery and Development

N-Boc-L-prolinol is a cornerstone in the synthesis of a wide array of pharmaceutical agents and complex molecules. Its chiral nature and functional group arrangement make it an ideal starting material for creating enantiomerically pure products.

Asymmetric Synthesis and Organocatalysis

While N-Boc-L-prolinol itself is not a direct catalyst due to the protected nitrogen, it serves as a crucial precursor for the synthesis of more sophisticated chiral catalysts.[5][6] By modifying the hydroxyl group and subsequently deprotecting the nitrogen, researchers can construct advanced organocatalysts like prolinamides and diarylprolinol ethers.[5] These catalysts often exhibit superior performance in terms of yield, reaction time, and enantioselectivity in critical asymmetric transformations compared to unmodified proline.[5]

Diagram: Role of N-Boc-L-prolinol in Catalyst Synthesis

Caption: N-Boc-L-prolinol as a starting material in the drug discovery pipeline.

Safety and Handling

N-Boc-L-prolinol is classified as a combustible solid and requires careful handling in a laboratory setting. [3]It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. [3]Store in a cool, dry place away from incompatible materials. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-Boc-L-prolinol (CAS 69610-40-8) is a versatile and indispensable chiral building block for researchers and professionals in drug development and organic synthesis. Its unique combination of a protected amine, a reactive hydroxyl group, and a defined stereochemistry provides a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of next-generation therapeutics and catalysts.

References

- N-Boc-L-Prolinol: A Comprehensive Overview. (URL: )

- Boc-L-prolinol - Chem-Impex. (URL: )

- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich. (URL: )

- (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem - NIH. (URL: )

- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich. (URL: )

- A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis - Benchchem. (URL: )

- Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions - Benchchem. (URL: )

- N-(tert-Butoxycarbonyl)-L-prolinol | 69610-40-8 - TCI Chemicals. (URL: )

Sources

Dimesitylborinic Acid: A Technical Guide to its Mechanism of Action in Catalysis and Beyond

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Niche of Dimesitylborinic Acid

In the vast landscape of organoboron chemistry, dimesitylborinic acid, [(CH₃)₃C₆H₂]₂BOH, occupies a distinct position. While the broader families of boronic acids and their derivatives have seen extensive exploration, the specific attributes of this sterically hindered diarylborinic acid merit a focused examination. This guide eschews a conventional template to present a narrative tailored to the nuanced reactivity of dimesitylborinic acid. We will delve into its core mechanistic principles, grounded in its structural and electronic properties, and explore its applications, drawing upon field-proven insights to provide a comprehensive resource for researchers.

The Structural and Electronic Landscape of Dimesitylborinic Acid

At the heart of dimesitylborinic acid's reactivity lies the interplay between the electron-deficient boron center and the sterically demanding mesityl groups.

1.1. The Borinic Acid Moiety: A Lewis Acidic Core

The boron atom in dimesitylborinic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from a Lewis base. This fundamental property is the cornerstone of its catalytic activity, allowing it to activate substrates by withdrawing electron density.

1.2. The Mesityl Groups: Steric Guardians and Electronic Modulators

The two mesityl (2,4,6-trimethylphenyl) groups flanking the boron center are not mere spectators. Their significant steric bulk plays a crucial role in directing the approach of substrates and reagents, influencing the regioselectivity and stereoselectivity of catalyzed reactions.[1] Furthermore, the electronic nature of the mesityl rings can modulate the Lewis acidity of the boron atom.

1.3. Solid-State Structure: Insights from Crystallography

X-ray crystallographic studies of dimesitylborinic acid have revealed the formation of a new polymorph.[2] In this structure, molecules are linked by weak intermolecular O-H···π(arene) interactions to form centrosymmetric dimers, a departure from the O-H···O interactions observed in other polymorphs.[2] This structural information is vital for understanding its behavior in the solid state and can inform the design of related catalysts.

Table 1: Selected Crystallographic Data for Dimesitylborinic Acid Polymorph

| Parameter | Value |

| Chemical Formula | C₁₈H₂₃BO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.334(2) |

| b (Å) | 12.008(2) |

| c (Å) | 13.076(3) |

| β (°) | 100.91(3) |

| Volume (ų) | 1592.5(6) |

| Z | 4 |

Data obtained from Kuhlmann et al. (2008).[2]

Mechanism of Action in Catalysis

Dimesitylborinic acid, as a representative diarylborinic acid, demonstrates catalytic activity in a range of organic transformations, primarily through the activation of hydroxyl groups.

2.1. Regioselective Functionalization of Diols and Carbohydrates

A significant application of diarylborinic acids is the regioselective acylation, sulfonylation, and alkylation of diols and carbohydrates.[3][4] This catalytic protocol allows for the differentiation of hydroxyl groups in polyol substrates, a notoriously challenging task in organic synthesis.

The Catalytic Cycle: The proposed mechanism involves the formation of a tetracoordinate borinate complex as the key intermediate.[3][4]

Figure 1: Proposed Catalytic Cycle for Diarylborinic Acid-Catalyzed Regioselective Functionalization of Diols.

Causality Behind Experimental Choices: The choice of a diarylborinic acid catalyst is predicated on its ability to reversibly form a cyclic borinate ester with a diol. The steric bulk of the mesityl groups in dimesitylborinic acid can further enhance regioselectivity by favoring the formation of the thermodynamically more stable borinate ester, often with the less sterically hindered hydroxyl group remaining free for subsequent reaction. The use of a base is often necessary to facilitate the formation of the tetracoordinate borinate complex.

2.2. A Note on Amidation Reactions: A Case of Incompetence

While boronic acids are known to catalyze direct amidation reactions, studies have shown that borinic acids, including by extension dimesitylborinic acid, are not competent catalysts for this transformation.[5] They tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to the corresponding boronic acid.[5] This is a critical consideration for researchers designing catalytic systems and highlights the importance of understanding the specific reactivity of different classes of organoboron compounds.

Experimental Protocols: A General Framework

General Protocol for Diarylborinic Acid-Catalyzed Regioselective Acylation of a Diol:

-

Catalyst Preparation: A stock solution of the diarylborinic acid catalyst (e.g., 0.1 M in a suitable anhydrous solvent like dichloromethane or toluene) is prepared under an inert atmosphere.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is added the diol substrate (1.0 equiv).

-

Solvent Addition: Anhydrous solvent (e.g., dichloromethane) is added to dissolve the diol.

-

Base Addition: A suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equiv) is added to the reaction mixture.

-

Catalyst Addition: The diarylborinic acid catalyst solution (e.g., 5-10 mol%) is added to the mixture.

-

Cooling: The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.

-

Acylating Agent Addition: The acylating agent (e.g., an acid chloride or chloroformate, 1.0-1.2 equiv) is added dropwise to the stirred solution.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is quenched by the addition of a suitable reagent, such as saturated aqueous sodium bicarbonate solution.

-

Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as flash column chromatography on silica gel, to afford the desired monofunctionalized product.

Self-Validating System: This protocol incorporates several checks for validation. The use of an inert atmosphere and anhydrous solvents is crucial to prevent hydrolysis of the catalyst and reagents. Monitoring the reaction by TLC or LC-MS allows for the determination of the reaction's endpoint and can reveal the formation of any side products. The final purification step and characterization of the product by NMR spectroscopy and mass spectrometry confirm the identity and purity of the desired compound.

Dimesitylborinic Acid in Chemical Sensing and Biological Systems: An Emerging Frontier

While the application of boronic acids as chemical sensors and in biological systems is well-established, the specific use of dimesitylborinic acid in these areas is less explored.

4.1. Potential as a Chemical Sensor

The Lewis acidic boron center of dimesitylborinic acid makes it a potential candidate for the development of chemosensors for anions, particularly fluoride. The interaction of the borinic acid with fluoride would lead to the formation of a tetracoordinate boronate complex, which could be detected through a change in a spectroscopic signal (e.g., fluorescence or color). The bulky mesityl groups could potentially enhance the selectivity of the sensor by creating a specific binding pocket.

Figure 2: Conceptual Mechanism for Fluoride Sensing by Dimesitylborinic Acid.

4.2. Biological Activity: A Realm of Possibilities

The biological activities of boron-containing compounds are diverse, with some exhibiting anticancer, antibacterial, and enzyme-inhibitory properties.[7] While specific studies on the cytotoxicity or enzyme inhibition of dimesitylborinic acid are scarce in the current literature, its structural features suggest potential avenues for exploration. The lipophilic nature of the mesityl groups could facilitate cell membrane permeability, a desirable trait for drug candidates. However, the steric hindrance might also prevent effective binding to biological targets. Further research, including cytotoxicity assays on various cell lines and enzyme inhibition studies, is necessary to elucidate the potential of dimesitylborinic acid in a biological context.

Table 2: General Cytotoxicity of Selected Boron Compounds (for context)

| Compound | Cell Line | IC₅₀ | Reference |

| Boric Acid | HL-60 (leukemia) | ~500 µM | [4] |

| Sodium Tetraborate | HL-60 (leukemia) | >500 µM | [4] |

Note: This table provides context on the biological activity of simpler boron compounds. Data for dimesitylborinic acid is not currently available in the cited literature.

Conclusion and Future Outlook

Dimesitylborinic acid presents a fascinating case study in the interplay of steric and electronic effects in organoboron chemistry. Its utility as a catalyst for the regioselective functionalization of polyols is a testament to the power of its unique architecture. However, this guide also highlights the significant gaps in our understanding of this molecule. The limited exploration of its potential in chemical sensing and biological systems represents a fertile ground for future research. A deeper investigation into its catalytic mechanisms through computational studies, coupled with the development of specific and robust experimental protocols, will undoubtedly unlock new applications for this intriguing compound. As we continue to unravel the complexities of organoboron reactivity, dimesitylborinic acid stands as a reminder of the rich opportunities that await at the intersection of fundamental chemistry and applied science.

References

-

Kuhlmann, M., Baumgartner, T., & Parvez, M. (2008). A new polymorph of dimesitylborinic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1185. [Link]

-

PubChem. Dimesitylborinic acid. [Link]

-

Amarne, H., Baik, C., Murphy, S. K., & Wang, S. (2010). Steric and electronic influence on photochromic switching of N,C-chelate four-coordinate organoboron compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 16(16), 4750–4761. [Link]

-

Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation, and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]

-

Lee, D., & Taylor, M. S. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]

- Ishihara, K., & Yamamoto, H. (2000). Boronic Acid Catalysis. In Lewis Acids in Organic Synthesis (Vol. 1, pp. 89-134). Wiley-VCH.

-

Çelik, A., & Büyükleyla, M. (2015). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. Cytotechnology, 67(4), 637–644. [Link]

- Hall, D. G. (Ed.). (2011).

-

Taylor, M. S., & Lee, D. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260-8267. [Link]

-

Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. [Link]

-

Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives. (n.d.). ResearchGate. [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. [Link]

-

Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]

-

Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(2), 433-443. [Link]

Sources

- 1. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. (2012) | Doris Lee | 201 Citations [scispace.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Starting Materials and Synthesis of Dimesitylborinic Acid

Introduction: The Significance of Dimesitylborinic Acid in Modern Chemistry

Dimesitylborinic acid, a sterically hindered diarylborinic acid, has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structural and electronic properties, stemming from the bulky mesityl (2,4,6-trimethylphenyl) groups, impart remarkable stability and reactivity. This guide provides an in-depth exploration of the synthesis of dimesitylborinic acid, focusing on the selection of starting materials and the critical experimental parameters that ensure a successful and reproducible outcome. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, offering a reliable resource for chemists in both academic and industrial settings.

Strategic Overview of the Synthetic Pathway

The most prevalent and efficient route to dimesitylborinic acid involves a two-step sequence commencing with commercially available mesitylene. This strategy hinges on the formation of a key organometallic intermediate, mesitylmagnesium bromide, which subsequently undergoes borylation. This pathway is favored for its reliability and scalability.

Figure 1: Overall synthetic workflow for dimesitylborinic acid.

Part 1: Synthesis of Key Starting Materials

Bromomesitylene: The Aryl Halide Precursor

The synthesis begins with the bromination of mesitylene. This electrophilic aromatic substitution reaction is straightforward and high-yielding.

Experimental Protocol: Synthesis of Bromomesitylene

This protocol is adapted from a well-established procedure in Organic Syntheses.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene in carbon tetrachloride. Cool the flask in an ice-salt bath to below 10 °C.

-

Bromine Addition: Prepare a solution of bromine in carbon tetrachloride and add it dropwise to the stirred mesitylene solution over several hours, maintaining the temperature below 15 °C.

-

Quenching and Work-up: After the addition is complete, allow the mixture to stir at room temperature for one hour. Wash the reaction mixture sequentially with water and a sodium hydroxide solution to remove unreacted bromine and hydrobromic acid.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude bromomesitylene is then purified by vacuum distillation.

Causality and Experimental Insights:

-

Temperature Control: The bromination of activated aromatic rings like mesitylene is highly exothermic. Maintaining a low temperature is crucial to prevent polysubstitution and other side reactions.

-

Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness. However, due to its toxicity, alternative solvents like dichloromethane can be considered, though reaction conditions may need re-optimization.

-

Purity of Starting Material: The mesitylene used should be of high purity to avoid the formation of isomeric byproducts.

Mesitylmagnesium Bromide: The Nucleophilic Workhorse

The formation of the Grignard reagent, mesitylmagnesium bromide, is a critical step that requires strict anhydrous conditions.

Experimental Protocol: Preparation of Mesitylmagnesium Bromide

This procedure is based on standard Grignard reaction protocols.

-

Apparatus and Reagent Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon). Magnesium turnings are placed in a two-necked flask equipped with a reflux condenser and a dropping funnel.

-

Initiation: Add a small amount of a solution of bromomesitylene in anhydrous diethyl ether to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

-

Grignard Reagent Formation: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), the remaining bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

Causality and Experimental Insights:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield of the desired product.

-

Solvent: Diethyl ether is a common solvent for Grignard reagent formation as it solvates the magnesium species, aiding in its formation and stability. Anhydrous tetrahydrofuran (THF) can also be used and may be preferred for the subsequent borylation step.

-

Initiation: The initiation of a Grignard reaction can sometimes be sluggish. Activating the magnesium surface with iodine or a small amount of 1,2-dibromoethane can be effective.

Part 2: Synthesis of Dimesitylborinic Acid

The final step in the synthesis is the reaction of the prepared mesitylmagnesium bromide with a suitable boron electrophile. Boron trifluoride etherate is a commonly used and effective reagent for this transformation.[1]

Experimental Protocol: Synthesis of Dimesitylborinic Acid

-

Reaction Setup: Cool the freshly prepared solution of mesitylmagnesium bromide in a dry, inert atmosphere to 0 °C using an ice bath.

-

Borylation: Slowly add a solution of boron trifluoride dimethyl etherate in anhydrous diethyl ether to the stirred Grignard reagent solution. A 2:1 molar ratio of the Grignard reagent to the boron source is theoretically required. In practice, a slight excess of the Grignard reagent may be used to ensure complete consumption of the boron trifluoride etherate.

-

Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature and stir for an additional two hours. The reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude dimesitylborinic acid can be purified by recrystallization. A suitable solvent system can be a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or dichloromethane. The pure product is typically obtained as a white crystalline solid.

Causality and Experimental Insights:

-

Stoichiometry: The stoichiometry is critical in this step. An excess of the Grignard reagent can lead to the formation of the triarylborane (trimesitylborane) as a byproduct. Conversely, an excess of the boron source will result in the formation of the corresponding boronic acid (mesitylboronic acid) after hydrolysis.

-

Choice of Boron Source: Boron trifluoride etherate is a convenient and reactive boron source.[1] Trialkyl borates, such as triisopropyl borate, can also be used, but the reaction may require different conditions and often proceeds through a boronic ester intermediate that requires subsequent hydrolysis.

-

Hydrolysis: The final product, dimesitylborinic acid, is obtained after hydrolysis of the initially formed boron-containing intermediate. Careful quenching and work-up are necessary to ensure a good yield of the desired acid.

Data Presentation

Table 1: Summary of Starting Materials and Reagents

| Compound | Role | Molar Mass ( g/mol ) | Key Considerations |

| Mesitylene | Ultimate Starting Material | 120.19 | High purity is essential. |

| Bromine | Brominating Agent | 159.81 | Highly corrosive and toxic; handle with care. |

| Magnesium | Grignard Reagent Formation | 24.31 | Use turnings with a fresh surface. |

| Boron Trifluoride Dimethyl Etherate | Boron Source | 141.93 | Moisture sensitive; handle under inert atmosphere. |

| Diethyl Ether (anhydrous) | Solvent | 74.12 | Must be rigorously dried. |

| Carbon Tetrachloride | Solvent | 153.82 | Toxic; consider alternatives. |

Table 2: Characterization Data for Dimesitylborinic Acid

| Property | Value |

| Molecular Formula | C₁₈H₂₃BO |

| Molar Mass | 266.19 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 144-146 °C[2] |

| Expected NMR Data | |

| ¹H NMR | Signals corresponding to aromatic protons (around 6.8 ppm), methyl protons (around 2.2 ppm), and the B-OH proton (broad singlet). |

| ¹³C NMR | Signals for aromatic carbons and methyl carbons. |

| ¹¹B NMR | A characteristic broad signal in the region typical for tricoordinate borinic acids. |

Conclusion

The synthesis of dimesitylborinic acid is a multi-step process that relies on the careful execution of well-established organic transformations. Success is predicated on the use of high-purity starting materials, strict adherence to anhydrous reaction conditions for the Grignard reagent formation, and precise control of stoichiometry during the borylation step. This guide provides the necessary technical details and mechanistic insights to enable researchers to confidently and reproducibly synthesize this valuable chemical entity for their research and development endeavors.

References

-

dimesitylborinic acid 98 | CAS#:20631-84-9 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2022). Molecules, 28(x), x. [Link]

Sources

In-Depth Technical Guide: Structural Characterization of Dimesitylborinic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylborinic acid (C₁₈H₂₃BO), a sterically hindered organoborinic acid, is a compound of significant interest in synthetic and medicinal chemistry.[1] Its two bulky mesityl groups create a unique steric and electronic environment around the boron center, profoundly influencing its reactivity and potential applications. A precise understanding of its three-dimensional structure is fundamental for the rational design of novel catalysts and therapeutic agents. This technical guide provides a comprehensive overview of the principal analytical techniques for the structural elucidation of dimesitylborinic acid, with a focus on the underlying rationale for experimental choices and the interpretation of the resulting data.

Introduction: The Imperative of Structural Elucidation

The spatial arrangement of atoms and the nature of intermolecular interactions in dimesitylborinic acid are critical determinants of its chemical and physical properties. The steric bulk of the mesityl groups shields the boron atom, modulating its Lewis acidity and governing its reaction pathways. Furthermore, the hydroxyl group (B-OH) can participate in hydrogen bonding, leading to the formation of supramolecular assemblies in the solid state.[2][3] Detailed structural information, primarily from X-ray crystallography, provides the essential foundation for computational modeling and structure-activity relationship (SAR) studies, where subtle variations in molecular geometry can have a substantial impact on biological activity.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is the unparalleled technique for determining the precise three-dimensional structure of a crystalline material.[4] For dimesitylborinic acid, this method yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of its solid-state conformation.

The "Why": Beyond the Molecule to Supramolecular Chemistry

A key insight from the crystallographic analysis of dimesitylborinic acid is its propensity to form hydrogen-bonded dimers.[2][3] In many crystalline forms, the hydroxyl group of one molecule forms a hydrogen bond with the oxygen atom of a neighboring molecule, creating a centrosymmetric dimeric structure. This intermolecular interaction significantly influences the compound's physical properties, such as its melting point and solubility. Understanding these supramolecular assemblies is crucial for crystal engineering and the design of materials with specific solid-state properties.[5]

Experimental Protocol: From Solution to a Refined Structure

Step 1: Crystallization

-

Rationale: The growth of high-quality single crystals is the most critical prerequisite for a successful X-ray diffraction experiment. The aim is to achieve slow, ordered molecular packing from a supersaturated solution.

-

Protocol:

-

Dissolve dimesitylborinic acid in a minimal amount of a suitable hot solvent (e.g., toluene or hexane).

-

Allow the solution to cool slowly to ambient temperature, followed by further cooling if necessary.

-

Alternatively, slow evaporation of the solvent or vapor diffusion of a non-solvent (e.g., pentane) into a solution of the compound can yield diffraction-quality crystals.[6]

-

Step 2: Data Collection

-

Rationale: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[4]

-

Protocol:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion.

-

The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.[4]

-

Step 3: Structure Solution and Refinement

-

Rationale: The collected diffraction data is mathematically transformed to generate an electron density map, from which the atomic positions are determined and refined.[7]

-

Protocol:

-

The diffraction data are processed and corrected for experimental factors.

-

The crystal structure is "solved" using computational methods to obtain an initial model.

-

The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.

-

Data Presentation: Key Crystallographic Parameters

| Parameter | Typical Value for Dimesitylborinic Acid | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/n or other | Defines the specific symmetry elements within the unit cell.[2] |

| B-O Bond Length | ~1.354 Å | Shorter than a typical B-O single bond, indicating some double bond character.[3] |

| B-C Bond Length | ~1.572 Å | Typical length for a bond between boron and an sp²-hybridized carbon.[3] |

| C-B-C Bond Angle | ~127° | Larger than the ideal 120°, reflecting the steric strain from the bulky mesityl groups.[6] |

| Intermolecular O-H···O distance | ~1.8-2.0 Å | Confirms the presence of hydrogen bonding in dimeric structures.[3] |

Visualization: Dimesitylborinic Acid Experimental Workflow

Caption: Schematic of the dimesitylborinic acid molecule.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. [8][9]

The "Why": High-Accuracy Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the unambiguous determination of the elemental composition of dimesitylborinic acid. This is crucial for confirming the identity of a newly synthesized compound.

Experimental Protocol: Soft Ionization for Intact Molecules

Step 1: Sample Preparation and Ionization

-

Rationale: The sample must be ionized before it can be analyzed by the mass spectrometer. Soft ionization techniques are preferred to minimize fragmentation and observe the intact molecular ion.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). [10] Step 2: Mass Analysis

-

-

Rationale: The ions are separated based on their mass-to-charge ratio (m/z).

-

Protocol:

-

The ions are accelerated into a mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole).

-

The analyzer separates the ions, and a detector measures their abundance.

-

Data Presentation: Expected Mass Spectrometry Data

| Ion | Calculated m/z (for C₁₈H₂₃¹¹BO) | Significance |

| [M+H]⁺ | 267.1975 | Protonated molecular ion (positive ion mode) |

| [M-H]⁻ | 265.1822 | Deprotonated molecular ion (negative ion mode) |

| [M+Na]⁺ | 289.1794 | Sodium adduct of the molecular ion |

Conclusion

The comprehensive structural characterization of dimesitylborinic acid requires a synergistic approach, integrating data from multiple analytical techniques. X-ray crystallography provides an unparalleled, detailed view of the solid-state structure, including crucial intermolecular interactions. NMR spectroscopy offers vital information about the molecule's structure and electronic properties in solution. Finally, mass spectrometry confirms the molecular weight and elemental composition with high precision. Together, these methods provide a robust and self-validating structural characterization that is indispensable for the continued development and application of this important organoboron compound.

References

- Kuhlmann, M., Baumgartner, T., & Parvez, M. (2008). A new polymorph of dimesitylborinic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1185.

- Van Veen, R., & Bickelhaupt, F. (1972). Synthesis of the 9-mesityl-10-phenyl-9-boraanthracene anion. Journal of Organometallic Chemistry, 43(2), 241–248.

-

National Center for Biotechnology Information (n.d.). Dimesitylborinic acid. PubChem. Retrieved from [Link]

- Entwistle, C. D., Batsanov, A. S., & Marder, T. B. (2007). Mesityl(2,4,6-trimethoxyphenyl)borinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2639–o2641.

- Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. (1984). Biomedical Mass Spectrometry, 11(12), 611-615.

- Synthesis and Structural Characterization of Diazulenylborinic Acid. (2020). Molecules, 25(8), 1935.

- Synthesis of substituted diarylborinic acids and derivatives. (2018). Chemistry – A European Journal, 24(59), 15796-15800.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076.

- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (2015). The Journal of Organic Chemistry, 80(1), 346–352.

- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2018). ACS Infectious Diseases, 4(11), 1686–1696.

- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. (2017). Diva-Portal.org.

- Analysis of Boronic Acids Without Chemical Derivatisation. (2010).

- Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells. (2022). Molecules, 27(16), 5225.

- 11B NMR Chemical Shifts. (n.d.).

- 1H-NMR - 4-(Dimethylamino)phenylboronic Acid. (n.d.). TCI Chemicals.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076.

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry, 12(3), 74-86.

- Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. (2019). Molecules, 24(18), 3326.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Mass Spectrometry of Esterified Cyclodextrins. (2021). International Journal of Molecular Sciences, 22(19), 10712.

- Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (2022). Molecules, 27(19), 6543.

- Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. (2023). Scientific Reports, 13(1), 22695.

Sources

- 1. Dimesitylborinic acid | C18H23BO | CID 5102928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new polymorph of dimesitylborinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Mesityl(2,4,6-trimethoxyphenyl)borinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lewis Acidity of Dimesitylborinic Acid

Introduction

Dimesitylborinic acid, [(CH₃)₃C₆H₂]₂BOH, is a sterically hindered organoboron compound that has garnered significant interest within the scientific community. Its unique structural features, characterized by the presence of two bulky mesityl groups attached to a boron center, impart a distinct reactivity profile. This guide provides a comprehensive exploration of the Lewis acidity of dimesitylborinic acid, a fundamental property that underpins its utility in a range of chemical transformations. We will delve into the theoretical underpinnings of its acidity, the methodologies for its characterization, and its practical applications in catalysis and frustrated Lewis pair (FLP) chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.

The Nature of Lewis Acidity in Organoboranes

A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct.[1] In organoboranes, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic. The strength of this acidity is modulated by both electronic and steric factors. Electron-withdrawing groups attached to the boron atom enhance its electrophilicity and increase Lewis acidity, while electron-donating groups have the opposite effect. Steric hindrance around the boron center can influence the accessibility of the vacant p-orbital, affecting its ability to form adducts with Lewis bases.

Structural and Electronic Characteristics of Dimesitylborinic Acid

Dimesitylborinic acid possesses a trigonal planar geometry around the boron atom. The two mesityl (2,4,6-trimethylphenyl) groups are sterically demanding, creating a crowded environment around the boron center. This steric bulk plays a crucial role in its reactivity, particularly in the context of frustrated Lewis pairs. The methyl groups on the mesityl rings are electron-donating, which might be expected to reduce the Lewis acidity of the boron center to some extent. However, the overall electronic nature of the aryl groups and the presence of the hydroxyl group also influence the electrophilicity of the boron atom.

The synthesis of dimesitylborinic acid can be achieved through the reaction of a Grignard reagent derived from mesitylene with boron trifluoride etherate.[2]

Quantifying Lewis Acidity: Methodologies and Scales

The quantification of Lewis acidity is essential for comparing the reactivity of different Lewis acids and for the rational design of catalysts and reagents. Several experimental and computational methods have been developed for this purpose.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in solution.[3] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal of the phosphine oxide. The magnitude of this shift, denoted as the acceptor number (AN), is a direct measure of the Lewis acidity.[3]

Experimental Protocol: Gutmann-Beckett Titration

-

Preparation of Solutions: Prepare a standard solution of triethylphosphine oxide in a suitable deuterated solvent (e.g., CD₂Cl₂, C₆D₆). Prepare a solution of the Lewis acid (e.g., dimesitylborinic acid) of known concentration in the same solvent.

-

NMR Measurement of Free Et₃PO: Acquire a ³¹P NMR spectrum of the triethylphosphine oxide solution to determine the chemical shift of the free Lewis base.

-

Titration: Add aliquots of the Lewis acid solution to the Et₃PO solution.

-

NMR Measurement of Adduct: After each addition, acquire a ³¹P NMR spectrum. The formation of the Lewis acid-base adduct will result in a downfield shift of the ³¹P signal.

-

Data Analysis: Plot the change in the ³¹P chemical shift (Δδ) as a function of the molar ratio of Lewis acid to Et₃PO. The acceptor number (AN) can be calculated from the limiting chemical shift at high Lewis acid concentrations.

The causality behind this experimental choice lies in the sensitivity of the ³¹P NMR chemical shift to the electronic environment of the phosphorus nucleus. The formation of a dative bond from the oxygen of Et₃PO to the boron center of the Lewis acid withdraws electron density from the phosphorus atom, leading to its deshielding and a downfield shift in the NMR spectrum.

Fluoride Ion Affinity (FIA)

Fluoride ion affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase.[2] It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion to form a tetra-coordinate fluoro-adduct. A more positive FIA value indicates a stronger Lewis acid.

Computational Protocol: Calculation of Fluoride Ion Affinity

-

Geometry Optimization: Perform geometry optimizations of the Lewis acid (e.g., dimesitylborinic acid) and its corresponding fluoride adduct using a suitable level of theory (e.g., density functional theory with a large basis set).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Energy Calculation: Calculate the electronic energies of the optimized structures.

-

FIA Calculation: The fluoride ion affinity is calculated as the difference in the total enthalpy of the products and reactants: FIA = - [H(Lewis acid-F⁻ adduct) - (H(Lewis acid) + H(F⁻))]

This protocol provides a self-validating system as the computational results can be benchmarked against experimental data for known Lewis acids to ensure the accuracy of the chosen level of theory.

Comparative Lewis Acidity

| Lewis Acid | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kcal/mol) | Steric Hindrance |

| B(C₆F₅)₃ | 82[3] | High | High |

| BPh₃ | Moderate | Moderate | Moderate |

| BF₃ | 89[3] | Moderate | Low |

| BCl₃ | 105 (calculated) | High | Low |

| BBr₃ | 109 (calculated) | High | Low |

| Dimesitylborinic Acid | Not Reported | Not Reported | Very High |

Table 1: Comparative Lewis Acidity Data for Selected Boranes.

Applications Driven by Lewis Acidity

The Lewis acidic nature of dimesitylborinic acid is central to its application in various chemical transformations, most notably in catalysis and frustrated Lewis pair chemistry.

Catalysis

Diarylborinic acids have emerged as effective catalysts in a variety of organic reactions.[4] Their ability to activate substrates through Lewis acid-base interactions is key to their catalytic activity. For instance, diarylborinic acids have been shown to catalyze formal SNi reactions of cis-4-hydroxymethyl-1,2-cyclopentene oxides.[4] In these reactions, the borinic acid acts as a dual-role catalyst, activating the epoxide and facilitating a double-displacement mechanism.

Frustrated Lewis Pair (FLP) Chemistry

A frustrated Lewis pair (FLP) is a combination of a sterically hindered Lewis acid and a Lewis base that are prevented from forming a classical adduct due to steric repulsion.[5] This "frustration" leads to unique reactivity, enabling the activation of small molecules such as H₂, CO₂, and olefins. The significant steric bulk of the mesityl groups in dimesitylborinic acid makes it an excellent candidate for the Lewis acid component in FLPs.

Diagram of H₂ activation by a frustrated Lewis pair.

In this workflow, the sterically encumbered dimesitylborinic acid and a bulky phosphine are unable to form a traditional adduct. In the presence of dihydrogen, the FLP cooperatively cleaves the H-H bond, with the borinic acid accepting a hydride (H⁻) and the phosphine accepting a proton (H⁺). This reactivity has significant implications for metal-free hydrogenation reactions.

Conclusion

Dimesitylborinic acid is a valuable synthetic tool whose utility is fundamentally linked to its Lewis acidic character. The steric hindrance provided by the two mesityl groups, combined with the electronic properties of the boron center, creates a unique reactivity profile. While quantitative measures of its Lewis acidity, such as the Gutmann-Beckett number and fluoride ion affinity, are not yet established in the literature, a qualitative understanding of its properties can be gained through comparison with other organoboranes. Its demonstrated applications in catalysis and its potential as a component of frustrated Lewis pairs highlight the importance of this compound in modern synthetic chemistry. Further quantitative studies on the Lewis acidity of dimesitylborinic acid would undoubtedly provide deeper insights into its reactivity and pave the way for the development of new and innovative chemical transformations.

References

-

Suresh, D., Gomes, C.S., Lopes, P.S., Figueira, C.A., Ferreira, B., Gomes, P.T., Di Paolo, R.E., Macanita, A.L., Duarte, M.T., Charas, A., et al. (2014). Luminescent Di- and Trinuclear Boron Complexes Based on Aromatic Iminopyrrolyl Spacer Ligands: Synthesis, Structure, Photophysical Characterization, and Application in OLEDs. Chemistry – A European Journal, 20, 4126–4140. [Link]

-